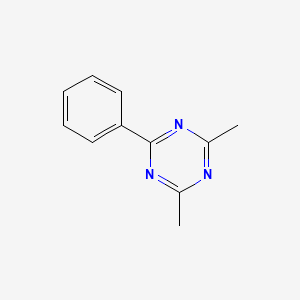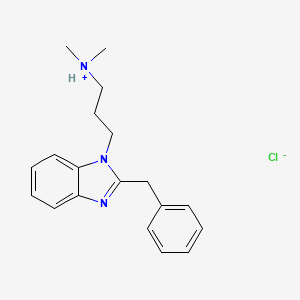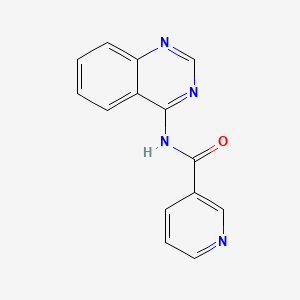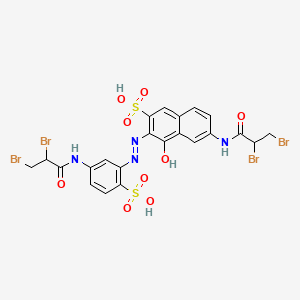
2,4-Dimethyl-6-phenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-phenyl-1,3,5-triazine is a heterocyclic aromatic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, characterized by a triazine ring substituted with methyl and phenyl groups, imparts specific chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-phenyl-1,3,5-triazine typically involves the trimerization of nitriles or the cyclization of appropriate precursors. One common method is the reaction of benzonitrile with dicyandiamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, and requires specific temperature and pressure conditions to ensure the formation of the triazine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality triazine compounds .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Triazine oxides.
Reduction: Amine derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymers
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions between the triazine ring and the enzyme’s active site residues. Additionally, the compound may interfere with cellular pathways by modulating the activity of key signaling molecules .
Comparison with Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Known for its use in the synthesis of cocrystals with dicarboxylic acids.
2,4-Dichloro-6-phenyl-1,3,5-triazine: Used as an intermediate in the production of pesticides and dyes.
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: Employed as a UV absorber and stabilizer in polymer formulations.
Uniqueness: 2,4-Dimethyl-6-phenyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methyl groups enhances its stability, while the phenyl group contributes to its hydrophobic character, making it suitable for various applications in organic synthesis and material science .
Properties
CAS No. |
3599-61-9 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2,4-dimethyl-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C11H11N3/c1-8-12-9(2)14-11(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
XBKFUNILASZNBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]](/img/structure/B15341729.png)


![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)
![[1,4]Oxazino[4,3-a]quinoxaline,1,2,4,4a,5,6-hexahydro-(9ci)](/img/structure/B15341756.png)





![5-(Benzyloxy)-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B15341813.png)
